Comparative Anti-Tubercular Activity: 5-Methyl Derivative vs. 5-Benzyl Analog
In a direct head-to-head comparison, the methyl ester analog of the target compound, methyl 2-amino-5-methylthiazole-4-carboxylate, exhibited a minimum inhibitory concentration (MIC) of 16 µg/ml (93 µM) against M. tuberculosis H37Rv. In contrast, the corresponding 5-benzyl analog, methyl 2-amino-5-benzylthiazole-4-carboxylate, displayed an MIC of 0.06 µg/ml (0.24 µM) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 16 µg/ml (93 µM) |
| Comparator Or Baseline | Methyl 2-amino-5-benzylthiazole-4-carboxylate: 0.06 µg/ml (0.24 µM) |
| Quantified Difference | ~390-fold difference in potency (in favor of the benzyl analog) |
| Conditions | In vitro antimicrobial susceptibility testing against M. tuberculosis H37Rv strain |
Why This Matters
This stark difference quantifies the critical role of the 5-substituent, establishing the 5-methyl derivative as a distinct chemical tool for studying structure-activity relationships (SAR) in antitubercular drug discovery, rather than a generic replacement.
- [1] Al-Balas Q, Anthony NG, Al-Jaidi B, et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE. 2009;4(5):e5617. View Source
